6-Acryloyloxyhexyl phosphate

Description

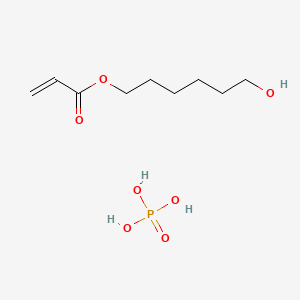

6-Acryloyloxyhexyl phosphate (PA21), CAS 125200-63-7, is an iron-based phosphate-binding agent developed for treating hyperphosphatemia in chronic kidney disease (CKD) . Its molecular formula is C₉H₁₆O₃·xH₃O₄P (molecular weight: 270.218 g/mol), with a Smiles notation of O=C(OCCCCCCO)C=C.O=P(O)(O)O . The compound features an acrylate group linked to a hexyl chain and a phosphate group, enabling its role as a non-absorbable polymer that binds dietary phosphate in the gastrointestinal tract.

Properties

CAS No. |

125200-63-7 |

|---|---|

Molecular Formula |

C9H15O6P2- |

Molecular Weight |

250.1879 |

IUPAC Name |

6-Acryloyloxyhexyl phosphate |

InChI |

InChI=1S/C9H17O6P/c1-2-9(10)14-7-5-3-4-6-8-15-16(11,12)13/h2H,1,3-8H2,(H2,11,12,13)/p-2 |

InChI Key |

UNLGHUTUQNFLSO-UHFFFAOYSA-L |

SMILES |

O=P([O-])([O-])OCCCCCCOC(C=C)=O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

PA 21; PA21 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Specifications

| Property | Value |

|---|---|

| Density | 1.31 g/cm³ |

| Storage Conditions | -20°C (powder, 3 years); -80°C (solution, 1 year) |

| Pricing (1 mg) | 1,980 CNY |

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1: Comparative Analysis of PA21 and Structurally Related Compounds

Detailed Comparative Analysis

Dicyclopentenyloxyethyl Acrylate

- Structural Similarities : Both PA21 and dicyclopentenyloxyethyl acrylate (CAS 65983-31-5) share an acrylate backbone, but the latter replaces the phosphate-hexyl group with a dicyclopentenyloxyethyl moiety .

- Functional Differences : Dicyclopentenyloxyethyl acrylate is classified for general industrial use, with safety data emphasizing handling precautions (e.g., GHS compliance), while PA21 is a therapeutic agent with precise storage requirements .

Glucose 6-Phosphate

- Phosphate Role: Glucose 6-phosphate is a central metabolic intermediate in glycolysis and the pentose phosphate pathway, whereas PA21’s phosphate group facilitates non-metabolic binding to dietary phosphate .

- Oxidative Stability : Glucose 6-phosphate undergoes degradation via peroxyl radicals and photo-oxidation, forming products like N-formyl kynurenine (NFK) . In contrast, PA21’s stability is maintained under controlled storage (-20°C to -80°C) .

Notes on Discrepancies and Limitations

Q & A

Q. Critical Controls :

- Monitor reaction pH to avoid hydrolysis of the acrylate group.

- Confirm absence of residual solvents (e.g., DCM) via GC-MS.

Advanced: How can researchers resolve contradictions in PA21’s phosphate-binding efficacy across in vitro vs. in vivo studies?

Answer:

Discrepancies often arise from differences in pH, competing ions, or metabolic degradation. Mitigation strategies:

- In Vitro : Simulate physiological pH (5.5–7.4) and ion concentrations (e.g., Ca²⁺, Mg²⁺) to mimic gastrointestinal conditions .

- In Vivo : Use isotopic labeling (³²P) to track PA21’s phosphate-binding kinetics in animal models. Compare fecal vs. urinary phosphate excretion to assess binding efficiency .

- Data Normalization : Account for inter-study variability by reporting binding capacity as µmol PO₄³⁻/mg PA21, adjusting for baseline phosphate levels in control groups .

Advanced: What methodological considerations are critical for studying PA21’s long-term stability in storage?

Answer:

Stability studies require:

- Temperature Control : Store PA21 powder at -20°C (stable for 3 years) and solutions at -80°C (≤1 year). Avoid freeze-thaw cycles .

- Degradation Analysis : Monitor via HPLC for peaks corresponding to hydrolysis products (e.g., hexyl phosphate) at 214 nm. Use accelerated stability testing (40°C/75% RH) to predict shelf life .

Q. Key Stability Metrics :

| Condition | Degradation Rate (%/month) | Notes |

|---|---|---|

| -20°C (powder) | <0.5 | Optimal for long-term storage |

| 25°C (solution) | 15–20 | Requires aliquoting to minimize exposure |

Basic: What safety protocols are recommended for handling PA21 in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to acrylate reactivity .

- Ventilation : Work in a fume hood during synthesis or solvent-based steps.

- Spill Management : Neutralize liquid spills with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers optimize PA21’s phosphate-binding capacity in experimental models of chronic kidney disease (CKD)?

Answer:

- Dose-Response Curves : Administer PA21 at 10–100 mg/kg/day in rodent CKD models (e.g., 5/6 nephrectomy). Measure serum phosphate weekly and adjust doses to maintain target levels (4–5 mg/dL) .

- Coadministration Studies : Test synergies with calcium acetate or lanthanum carbonate to assess additive effects. Use ANOVA to compare treatment groups .

- Histopathology : Evaluate renal calcification via von Kossa staining in treated vs. control cohorts .

Basic: What analytical techniques are used to confirm PA21’s structural integrity post-synthesis?

Answer:

- NMR Spectroscopy : Confirm acrylate peaks (δ 5.8–6.4 ppm) and phosphate group (δ 3.5–4.2 ppm).

- Mass Spectrometry : ESI-MS in negative mode should show [M-H]⁻ ion at m/z 269.2 .

- FTIR : Validate acrylate C=O stretch at 1720 cm⁻¹ and P-O-C at 1050 cm⁻¹ .

Advanced: How should researchers address variability in PA21’s batch-to-batch performance?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.